molecular formula C12H10N2OS B13655782 4-(Furan-2-yl)-6-methylbenzo[d]thiazol-2-amine

4-(Furan-2-yl)-6-methylbenzo[d]thiazol-2-amine

Cat. No.: B13655782
M. Wt: 230.29 g/mol
InChI Key: WDXCSQPLGGJNAN-UHFFFAOYSA-N
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Description

4-(Furan-2-yl)-6-methylbenzo[d]thiazol-2-amine is a heterocyclic compound that features a furan ring fused to a benzothiazole moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Furan-2-yl)-6-methylbenzo[d]thiazol-2-amine typically involves the condensation of 2-aminothiophenol with a furan derivative under specific conditions. One common method includes the use of a catalyst such as iodine or a base like sodium hydroxide to facilitate the reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Mechanism of Action

The mechanism of action of 4-(Furan-2-yl)-6-methylbenzo[d]thiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Furan-2-yl)-6-methylbenzo[d]thiazol-2-amine is unique due to the presence of both the furan ring and the methyl group, which can influence its chemical reactivity and biological activity. This combination of structural features may enhance its potential as a versatile compound in various research applications .

Properties

Molecular Formula

C12H10N2OS

Molecular Weight

230.29 g/mol

IUPAC Name

4-(furan-2-yl)-6-methyl-1,3-benzothiazol-2-amine

InChI

InChI=1S/C12H10N2OS/c1-7-5-8(9-3-2-4-15-9)11-10(6-7)16-12(13)14-11/h2-6H,1H3,(H2,13,14)

InChI Key

WDXCSQPLGGJNAN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)N)C3=CC=CO3

Origin of Product

United States

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